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Compound of Interest

Compound Name: Diisobutylamine hydrochloride

Cat. No.: B096849 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of Diisobutylamine
Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development, detailing the spectroscopic profile of Diisobutylamine
hydrochloride (CAS: 18251-82-6). The structural elucidation of this secondary amine salt is

paramount for its application in organic synthesis, including the production of pharmaceuticals

and agrochemicals.[1] Herein, we leverage a multi-technique approach—Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to provide an unambiguous

structural confirmation. This document is structured to not only present the data but also to

explain the causality behind the analytical choices, ensuring a self-validating and authoritative

framework for analysis.

Molecular Structure and Foundational Data
Diisobutylamine hydrochloride is the salt formed from the reaction of the secondary amine,

diisobutylamine, with hydrochloric acid. This conversion to a salt form often enhances stability

and solubility in polar solvents, which is advantageous for various applications.

Molecular Formula: C₈H₂₀ClN[2][3]

Molecular Weight: 165.70 g/mol [2][4]

IUPAC Name: 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride[2]
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Caption: Structure of Diisobutylamine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing

a detailed map of the carbon-hydrogen framework.

Expertise & Experience: The "Why" Behind the Protocol
For a hydrochloride salt, the choice of deuterated solvent is critical. While Chloroform-d

(CDCl₃) can be used, the acidic N-H protons may exchange with residual water or exhibit broad

signals.[5] Deuterium oxide (D₂O) is an alternative, but would result in the exchange of the N-H

protons for deuterium, causing their signals to disappear. The data presented here from CDCl₃

provides a more complete picture of the proton environment. Tetramethylsilane (TMS) is the

universally accepted internal standard (δ = 0.00 ppm) for proton and carbon NMR in organic

solvents due to its chemical inertness and single, sharp signal that does not overlap with most

analyte signals.

Experimental Protocol: ¹H NMR Sample Preparation
Sample Weighing: Accurately weigh 10-20 mg of Diisobutylamine hydrochloride.

Solubilization: Dissolve the sample in ~0.7 mL of Chloroform-d (CDCl₃) in a clean, dry vial.

Standard Addition: Add a small amount of Tetramethylsilane (TMS) as an internal standard.

Homogenization: Gently mix the solution until the sample is fully dissolved.

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of

approximately 4-5 cm.

¹H NMR Data (90 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.3 Broad Singlet 2H NH₂⁺

2.81 Multiplet 4H N-CH₂

2.30 Multiplet 2H CH(CH₃)₂

1.11 Doublet 12H CH(CH₃)₂

Data sourced from ChemicalBook.[5]

¹³C NMR Data
While specific peak-by-peak data for the hydrochloride salt is not readily available in the

searched documents, the expected spectrum would show four distinct carbon signals

corresponding to the chemically non-equivalent carbons in the molecule's symmetric structure.

The carbons closer to the electron-withdrawing ammonium group (N-CH₂) would be shifted

further downfield.

Data Interpretation
The ¹H NMR spectrum is highly informative. The broad signal at 9.3 ppm is characteristic of the

two acidic protons on the positively charged nitrogen atom. The signal at 2.81 ppm

corresponds to the four methylene (CH₂) protons adjacent to the nitrogen. The multiplet at 2.30

ppm represents the two methine (CH) protons, and the prominent doublet at 1.11 ppm

corresponds to the twelve equivalent methyl (CH₃) protons. The integration values (2:4:2:12)

perfectly match the number of protons in each unique environment, confirming the molecule's

symmetric structure.

Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups within a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The "Why" Behind the Protocol
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For a solid sample like Diisobutylamine hydrochloride, the KBr (Potassium Bromide) pellet

technique is a common and effective method.[2] KBr is transparent to IR radiation in the typical

analysis range (4000-400 cm⁻¹) and, when pressed into a thin, transparent disk with the

sample, provides high-quality spectra. The key diagnostic feature for this compound is the N-H

stretching vibration of the secondary ammonium ion (R₂NH₂⁺), which is distinctly different from

the N-H stretch of a free secondary amine.

Experimental Protocol: KBr Pellet Preparation
Grinding: Grind a small amount (~1-2 mg) of Diisobutylamine hydrochloride with ~100-200

mg of dry KBr powder using an agate mortar and pestle.

Pellet Pressing: Transfer the fine powder to a pellet press and apply pressure to form a thin,

transparent or translucent disk.

Analysis: Place the KBr disk in the sample holder of the FTIR spectrometer and acquire the

spectrum.

Key IR Absorption Bands
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

~2960 - 2870 Strong C-H Stretching (Alkyl)

~2800 - 2400 Strong, Broad
N-H Stretching (Secondary

Ammonium Salt, R₂NH₂⁺)

~1600 - 1500 Medium N-H Bending

~1470 - 1460 Medium C-H Bending

Data interpretation based on spectra from the NIST Chemistry WebBook and standard IR

correlation tables.[3][6][7]

Data Interpretation
The IR spectrum provides clear evidence of the compound's identity as an amine salt. The

most telling feature is the very broad and strong absorption band observed in the 2800-2400
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cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.[8]

This replaces the sharper, weaker N-H stretch that would be seen around 3300 cm⁻¹ for a free

secondary amine. The strong peaks between 2960 and 2870 cm⁻¹ are definitive for C-H

stretching in the isobutyl groups. Finally, the N-H bending vibrations appear in the 1600-1500

cm⁻¹ range, further confirming the presence of the ammonium group.

Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the

compound and its fragmentation pattern, which acts as a molecular fingerprint.

Expertise & Experience: The "Why" Behind the Protocol
When analyzing a salt like Diisobutylamine hydrochloride with a technique like Electron

Impact (EI) ionization, the spectrum observed is that of the volatile free base, diisobutylamine.

The hydrochloric acid component is not typically observed. The primary fragmentation pathway

for aliphatic amines is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen

atom.[9] This process is highly favorable as it leads to the formation of a stable, resonance-

stabilized iminium cation. The most abundant fragment (the base peak) often results from the

loss of the largest possible alkyl group from the alpha-carbon.

Mass Spectrum Data (Electron Impact, 75 eV)
The spectrum shows the fragmentation of the free base, Diisobutylamine (C₈H₁₉N, MW =

129.24).

m/z Relative Intensity (%) Assignment

129 7.3 [M]⁺ (Molecular Ion)

86 100 [M - C₃H₇]⁺ (Base Peak)

57 25.5 [C₄H₉]⁺

41 12.3 [C₃H₅]⁺

30 55.0 [CH₂NH₂]⁺

Data sourced from ChemicalBook.[5]
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Data Interpretation and Fragmentation Pathway
The molecular ion peak [M]⁺ is observed at m/z 129, confirming the molecular weight of the

free amine. The most significant fragmentation is the alpha-cleavage, which involves the loss of

a propyl radical (•C₃H₇) to form the base peak at m/z 86. This highly stable iminium cation is

the dominant feature of the spectrum. The peak at m/z 30 is also characteristic of amine

fragmentation.

Diisobutylamine Molecular Ion Alpha-Cleavage Base Peak Fragment

[C₈H₁₉N]⁺˙
m/z = 129

Loss of Propyl Radical
(•C₃H₇)

- 43 Da [C₅H₁₂N]⁺
m/z = 86

Click to download full resolution via product page

Caption: Primary fragmentation pathway of Diisobutylamine.

Integrated Spectroscopic Analysis Workflow
A logical and systematic workflow ensures comprehensive and accurate structural

characterization.
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NMR Analysis IR Analysis MS Analysis

Sample:
Diisobutylamine HCl

Prepare Sample
(CDCl₃, TMS)

Prepare KBr Pellet Direct Infusion (EI)

Acquire ¹H & ¹³C Spectra

Interpret Data:
- Chemical Shift

- Integration
- Multiplicity

Structural Confirmation

Acquire FTIR Spectrum

Interpret Data:
- N-H⁺ Stretch (Broad)

- C-H Stretch

Acquire Mass Spectrum

Interpret Data:
- Molecular Ion (m/z 129)

- Base Peak (m/z 86)

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

Conclusion
The collective evidence from ¹H NMR, IR, and Mass Spectrometry provides a definitive

characterization of Diisobutylamine hydrochloride. NMR spectroscopy confirms the carbon-

hydrogen framework and the symmetric nature of the isobutyl groups. IR spectroscopy

unequivocally identifies the key functional groups, particularly the characteristic stretching and

bending of the secondary ammonium salt. Finally, mass spectrometry verifies the molecular

weight of the parent amine and reveals a predictable fragmentation pattern dominated by

alpha-cleavage. This integrated approach demonstrates a robust methodology for the structural

elucidation and quality verification of amine salts, essential for their application in scientific

research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CAS 18251-82-6: DIISOBUTYLAMINE HYDROCHLORIDE | CymitQuimica
[cymitquimica.com]

2. Diisobutylamine Hydrochloride | C8H20ClN | CID 519535 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Diisobutylamine, hydrochloride [webbook.nist.gov]

4. Diisobutylamine, hydrochloride (CAS 18251-82-6) - Chemical & Physical Properties by
Cheméo [chemeo.com]

5. DIISOBUTYLAMINE HYDROCHLORIDE(18251-82-6) 1H NMR spectrum
[chemicalbook.com]

6. webbook.nist.gov [webbook.nist.gov]

7. IR Absorption Table [webspectra.chem.ucla.edu]

8. Diisobutylamine, hydrochloride [webbook.nist.gov]

9. chemistry.miamioh.edu [chemistry.miamioh.edu]

To cite this document: BenchChem. [Spectroscopic data for Diisobutylamine hydrochloride
(NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096849#spectroscopic-data-for-diisobutylamine-
hydrochloride-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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